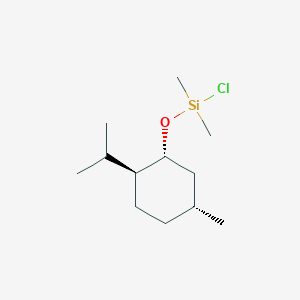
(+)-Chloro(p-menth-3-yloxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Chloro(p-menth-3-yloxy)dimethylsilane is a specialized organosilicon compound It is characterized by the presence of a chloro group, a p-menth-3-yloxy group, and two dimethyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Chloro(p-menth-3-yloxy)dimethylsilane typically involves the reaction of p-menth-3-yl alcohol with chlorodimethylsilane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
[ \text{p-Menth-3-yl alcohol} + \text{Chlorodimethylsilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a batch reactor, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(+)-Chloro(p-menth-3-yloxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or alcohols, to form new organosilicon compounds.
Hydrolysis: In the presence of water, the chloro group can be hydrolyzed to form a silanol group.
Oxidation: The compound can undergo oxidation reactions to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Major Products Formed
Substitution Reactions: New organosilicon compounds with various functional groups.
Hydrolysis: Silanol derivatives.
Oxidation: Siloxane compounds.
Scientific Research Applications
(+)-Chloro(p-menth-3-yloxy)dimethylsilane has several applications in scientific research:
Organic Synthesis:
Materials Science: The compound is used in the synthesis of siloxane-based materials, which have applications in coatings, adhesives, and sealants.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of (+)-Chloro(p-menth-3-yloxy)dimethylsilane involves the reactivity of the chloro group and the p-menth-3-yloxy group. The chloro group can undergo nucleophilic substitution reactions, while the p-menth-3-yloxy group can participate in various organic transformations. The silicon atom provides a unique reactivity profile, allowing for the formation of siloxane bonds and other silicon-containing structures.
Comparison with Similar Compounds
Similar Compounds
- Chlorobis(p-menth-3-yloxy)(methyl)silane
- Dichloro(p-menth-3-yl)oxysilane
- Acetic acid, p-menth-3-yl ester
Uniqueness
(+)-Chloro(p-menth-3-yloxy)dimethylsilane is unique due to the presence of both a chloro group and a p-menth-3-yloxy group attached to the silicon atom. This combination provides a distinct reactivity profile, making it valuable for specific synthetic applications and the development of novel materials.
Properties
Molecular Formula |
C12H25ClOSi |
|---|---|
Molecular Weight |
248.86 g/mol |
IUPAC Name |
chloro-dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxysilane |
InChI |
InChI=1S/C12H25ClOSi/c1-9(2)11-7-6-10(3)8-12(11)14-15(4,5)13/h9-12H,6-8H2,1-5H3/t10-,11+,12-/m1/s1 |
InChI Key |
JXZSEZCMUZKNCK-GRYCIOLGSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)O[Si](C)(C)Cl)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)O[Si](C)(C)Cl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















